
5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with chloromethylating agents under controlled conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride to facilitate the chloromethylation reaction . The reaction is carried out under acidic conditions to protonate the formaldehyde carbonyl, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the desired product, such as recrystallization or distillation, to ensure high purity and yield. The use of continuous flow processing and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a sulfoxide or sulfone derivative.
Scientific Research Applications
5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals with potential antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and functional materials.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring and phenyl group contribute to the compound’s overall binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-chloromethyl-2-methoxy-benzaldehyde: This compound shares the chloromethyl functional group but differs in its aromatic ring structure and substituents.
5-chloromethylfurfural: Another compound with a chloromethyl group, but with a furan ring instead of a thiazole ring.
Uniqueness
5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring with a chloromethyl group and a phenyl group. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H9ClN2S |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2S/c11-6-9-7-12-10(14-9)13-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |
InChI Key |
VCUDPDXDUBVVKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


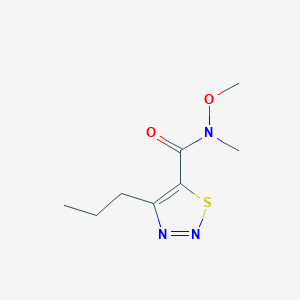
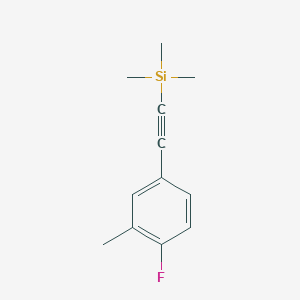
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B14875093.png)
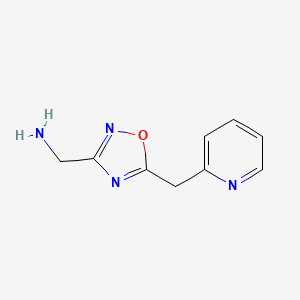
![6-Isopropyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14875103.png)
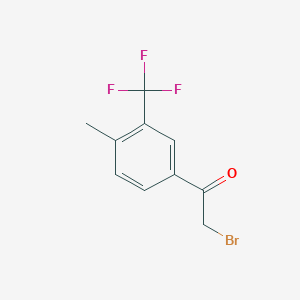
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14875106.png)
![1-{3-[2-(morpholin-4-yl)ethyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl}ethanone](/img/structure/B14875108.png)
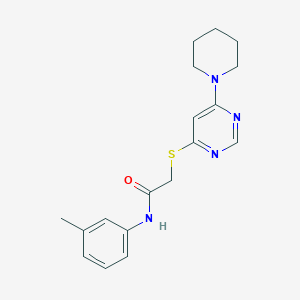
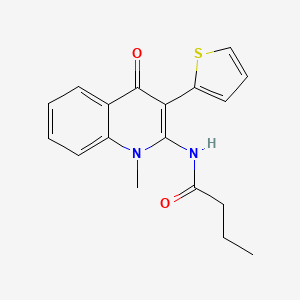
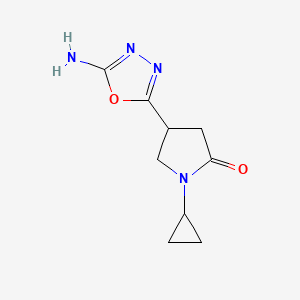

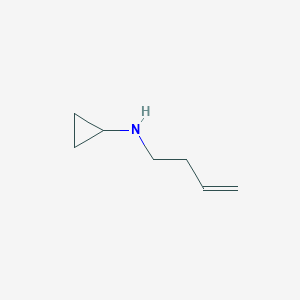
![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide](/img/structure/B14875131.png)
